2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-7-8-4;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUAABITIHIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-69-6 | |
| Record name | 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of this compound involves a well-established synthetic sequence starting from nitrile precursors, proceeding through amidoxime intermediates, cyclization to the 1,2,4-oxadiazole ring under microwave or conventional heating, introduction of the ethanamine side chain via hydrazine or reduction methods, and final salt formation with hydrochloric acid. These methods are supported by extensive research literature demonstrating efficient yields, reproducibility, and thorough characterization. The use of microwave-assisted cyclization notably enhances reaction efficiency, while the amidoxime pathway remains a cornerstone in oxadiazole synthesis.
This comprehensive synthesis framework enables the production of this compound for further pharmaceutical and chemical applications, consistent with the latest research findings.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethanamine side chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a wide range of substituted ethan-1-amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride has been explored for its potential therapeutic applications. The oxadiazole ring is known for its biological activity, particularly in the development of anti-inflammatory and antimicrobial agents.
Case Studies:
- A study investigated the synthesis of oxadiazole derivatives for their anti-tumor activity. The results indicated that compounds with oxadiazole moieties exhibited significant cytotoxic effects against various cancer cell lines.
Materials Science
The compound is also being researched for its role in the development of new materials, particularly in polymers and coatings. The incorporation of oxadiazole units can enhance thermal stability and improve mechanical properties.
Research Findings:
- Recent studies have shown that polymers containing oxadiazole groups exhibit improved flame retardancy and thermal stability compared to conventional polymers.
| Property | Conventional Polymer | Polymer with Oxadiazole |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Flame Retardancy Rating | V-2 | V-0 |
Biological Studies
The compound's ability to interact with biological systems has made it a subject of interest in pharmacology and biochemistry. Its potential as a modulator of enzyme activity has been explored.
Insights from Research:
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key analogs, their substituents, molecular weights, and availability:
Biological Activity
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by the presence of an oxadiazole ring, which is associated with a variety of biological activities. The oxadiazole moiety has been linked to antimicrobial, antiparasitic, and antioxidant properties, making it a subject of interest in pharmacological research.
- Chemical Formula : C₄H₈ClN₃O
- Molecular Weight : 149.58 g/mol
- IUPAC Name : 2-(1,2,4-oxadiazol-5-yl)ethanamine; hydrochloride
- CAS Number : 1384430-69-6
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties against various bacterial and fungal strains. For instance, certain oxadiazole derivatives have shown effectiveness against pathogens such as Escherichia coli and Candida albicans . The structural features of this compound may enhance its interaction with microbial targets.
Antiparasitic Activity
Oxadiazole derivatives have also been studied for their potential antiparasitic effects. Notably, some compounds within this class have demonstrated activity against Aedes aegypti, acting as competitive inhibitors of the HKT (high-affinity potassium transporter) . This suggests that this compound could be explored for similar applications.
Antioxidant Activity
The antioxidant potential of oxadiazole compounds has been evaluated using methods like the DPPH radical scavenging assay. Compounds containing the oxadiazole structure have shown significant radical scavenging ability, indicating their potential use in combating oxidative stress . The introduction of an oxadiazole moiety has been linked to enhanced antioxidant activity compared to traditional antioxidants like ascorbic acid.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Modifications to the aromatic ring or the length of side chains can significantly alter its efficacy against various biological targets. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-2,4-dihydro-3H-[1,2,4]triazole | Structure | Antimicrobial |
| 5-(4-Methoxyphenyl)-1,2,4-thiadiazole | Structure | Antiparasitic |
| 2-Amino-[1,2,4]oxadiazole derivatives | Structure | Anticancer |
This table highlights how variations in structure can lead to different biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of oxadiazoles with enhanced biological activities. For example:
- Inhibition Studies : A study reported that specific oxadiazole derivatives exhibited IC50 values ranging from 42 to 339 μM against HKT from Aedes aegypti, indicating their potential as insecticides .
- Antioxidant Evaluation : Another investigation demonstrated that certain oxadiazole-containing compounds had superior DPPH radical scavenging abilities compared to established antioxidants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
